molecular formula C13H17ClN2 B564401 Medetomidine-13C,d3 Hydrochloride CAS No. 1216630-06-6

Medetomidine-13C,d3 Hydrochloride

Cat. No.: B564401
CAS No.: 1216630-06-6
M. Wt: 240.75 g/mol
InChI Key: VPNGEIHDPSLNMU-RWALGPICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine-13C,d3 Hydrochloride (CAS: 1216630-06-6) is a stable isotope-labeled analog of medetomidine, a potent α2-adrenoceptor agonist with sedative and analgesic properties. The compound is synthesized by replacing one carbon atom with ¹³C and three hydrogen atoms with deuterium (²H) at specific positions in the medetomidine structure . Its molecular formula is C₁₂(¹³C)H₁₃D₃N₂·HCl, with a molecular weight of 240.75 g/mol . The isotopic labeling ensures minimal interference with the compound's biochemical activity while enabling precise tracking in pharmacokinetic and metabolic studies via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

This compound is primarily used as an internal standard in quantitative analyses, such as measuring serum concentrations of unlabeled medetomidine during pharmacological studies . It is provided at ≥95% purity (HPLC) and stored at -20°C to maintain stability . Suppliers like Santa Cruz Biotechnology and Sapphire Bioscience offer the compound for research applications, with prices varying by quantity (e.g., 1 mg at ~3,400 CNY) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Medetomidine-13C-d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the Medetomidine moleculeThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of Medetomidine-13C-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Medetomidine-13C-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .

Scientific Research Applications

Pharmacological Properties

Medetomidine-13C,d3 Hydrochloride retains the pharmacological properties of medetomidine, which include:

  • Sedation : It induces sedation by acting on central nervous system pathways, specifically reducing noradrenergic activity in the locus coeruleus .
  • Analgesia : The compound exhibits potent analgesic effects, making it valuable for pain management .
  • Anxiolytic Effects : It also provides anxiolytic benefits, which are crucial in various clinical settings .

Veterinary Medicine

In veterinary practice, medetomidine is widely used for sedation and analgesia during surgical procedures. The isotope-labeled version allows for detailed pharmacokinetic studies and metabolic profiling:

  • Dosage Studies : Research has shown that a single subcutaneous dose of medetomidine leads to rapid distribution and high brain penetration in animals such as dogs and cats .
  • Comparison with Other Agents : Studies comparing medetomidine with other sedatives (e.g., xylazine) indicate that it provides superior sedation with fewer cardiovascular side effects due to its high selectivity for alpha-2 adrenergic receptors .

Human Medicine

Although primarily used in veterinary contexts, medetomidine has been approved for human use, particularly in intensive care settings:

  • ICU Sedation : It is employed for sedation in mechanically ventilated patients, where it helps reduce the need for additional sedatives .
  • Surgical Procedures : Medetomidine is also indicated for use in non-intubated patients undergoing various surgical interventions .

Research Applications

This compound serves as an important tool in pharmacological research:

  • Metabolic Studies : The stable isotope labeling allows researchers to trace metabolic pathways and understand the drug's pharmacokinetics in vivo.
  • Drug Interaction Studies : It can be used to study interactions with other drugs and their combined effects on sedation and analgesia.

Case Study 1: Veterinary Use

A study involving the administration of medetomidine to dogs demonstrated effective sedation and analgesia with minimal adverse effects. The pharmacokinetic profile revealed rapid absorption and distribution, supporting its use as a reliable anesthetic agent in veterinary medicine.

Case Study 2: Human Application

In a clinical trial involving ICU patients, medetomidine was shown to significantly reduce the need for additional sedatives compared to traditional agents like benzodiazepines. Patients reported improved comfort levels during mechanical ventilation.

Mechanism of Action

Medetomidine-13C-d3 (hydrochloride) exerts its effects by activating α2-adrenoceptors. This activation leads to the inhibition of norepinephrine release, resulting in sedative and analgesic effects. The compound causes peripheral vasoconstriction through the activation of α2-adrenoceptors on blood vessels .

Comparison with Similar Compounds

Comparison with Structural Analogs (Non-Isotopic)

Medetomidine (Unlabeled)

The unlabeled parent compound, medetomidine hydrochloride (CAS: 86347-15-1), has a molecular formula of C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It exhibits high selectivity for α2-adrenoceptors (α2/α1 selectivity ratio: 1,620), significantly surpassing detomidine (260), clonidine (220), and xylazine (160) in receptor specificity . Medetomidine induces dose-dependent sedation, analgesia, and sympatholytic effects, which are reversible by the antagonist atipamezole . Unlike its isotopic counterpart, it lacks utility in tracer studies due to the absence of isotopic labels.

Dexmedetomidine

Dexmedetomidine ((+)-medetomidine) is the pharmacologically active (S)-enantiomer of medetomidine. It shares the same α2-adrenoceptor agonism but demonstrates enhanced potency and reduced side effects compared to the racemic mixture . The unlabeled form (CAS: 113775-47-6) is clinically approved for sedation in intensive care settings, whereas its ¹³C/d3-labeled variant (Dexmedetomidine-13C,d3 Hydrochloride, CAS: HY-17034AS) is used in neurological and cancer research .

Other α2-Adrenoceptor Agonists

  • Detomidine : Lower α2 selectivity (α2/α1 ratio: 260) and shorter duration of action compared to medetomidine .
  • Clonidine : Primarily used in hypertension management; moderate α2 selectivity (ratio: 220) and weaker sedative effects .
  • Xylazine : Veterinary sedative with the lowest α2 selectivity (ratio: 160) among this group .

Table 1: Pharmacological Comparison of Structural Analogs

Compound α2/α1 Selectivity Ratio Key Applications Clinical Status
Medetomidine 1,620 Veterinary sedation Approved (veterinary)
Dexmedetomidine 1,620* Human ICU sedation FDA-approved
Detomidine 260 Large animal sedation Veterinary use
Clonidine 220 Hypertension, ADHD FDA-approved
Xylazine 160 Veterinary anesthesia Veterinary use

*Dexmedetomidine retains the same selectivity as medetomidine but with higher enantiomeric purity .

Comparison with Isotopic Analogs

Medetomidine-d3 Hydrochloride

This variant (CAS: 1246820-20-1) replaces three hydrogen atoms with deuterium but lacks ¹³C labeling. It is used in metabolic studies to assess deuterium isotope effects on drug clearance .

Dexthis compound

Labeled with ¹³C and deuterium (CAS: HY-17034AS), this compound has a purity of 99.93% and is employed in receptor-binding assays and cancer research. Its molecular weight (240.75 g/mol) matches this compound, but it specifically targets the (S)-enantiomer’s interactions .

Other Isotopic Variants

  • Levomedetomidine-d8 (CAS: 119717-21-4): Deuterated form of the inactive (R)-enantiomer, used to study enantiomer-specific metabolism .
  • Methyl-13C,d3-amine Hydrochloride (CAS: 104809-19-0): A building block in synthesizing labeled compounds; distinct from medetomidine analogs but shares isotopic utility in tracer studies .

Table 2: Isotopic Analogs of Medetomidine and Dexmedetomidine

Compound Isotopic Labels CAS Number Purity Key Applications
This compound ¹³C, D3 1216630-06-6 ≥95% Pharmacokinetic internal standard
Dexthis compound ¹³C, D3 HY-17034AS 99.93% Neurological disease research
Medetomidine-d3 Hydrochloride D3 1246820-20-1 N/A Metabolic stability studies
Levomedetomidine-d8 D8 119717-21-4 N/A Enantiomer-specific metabolism

Biological Activity

Medetomidine-13C,d3 Hydrochloride is a stable isotope-labeled analogue of medetomidine, primarily utilized in veterinary medicine as a potent sedative and analgesic agent. This compound exhibits significant biological activity as an alpha-2 adrenergic agonist, selectively binding to alpha-2 adrenergic receptors, which leads to sedation, analgesia, and muscle relaxation in various animal models. The incorporation of stable isotopes, specifically carbon-13 and deuterium, enhances its utility in pharmacokinetic studies by allowing researchers to trace the compound's fate in biological systems without altering its pharmacological properties.

  • Molecular Formula : C₁₂(¹³C)H₁₃D₃N₂•HCl
  • Molecular Weight : Approximately 240.75 g/mol
  • CAS Number : 1216630-06-6

Medetomidine functions as an alpha-2 adrenergic agonist with a high binding affinity (Ki: 1.08 nM), effectively modulating neurotransmitter release. This action results in decreased sympathetic outflow and increased sedation and analgesia. The biological activity of this compound is leveraged in various research applications, particularly in understanding drug interactions and metabolic pathways.

Pharmacokinetics and Case Studies

Research has demonstrated the pharmacokinetics of this compound in several studies:

  • Pharmacokinetic Analysis :
    • A study involving Sprague-Dawley rats administered medetomidine subcutaneously during isoflurane anesthesia showed significant absorption and distribution characteristics that are critical for optimizing anesthetic protocols .
    • The elimination half-life (t1/2t_{1/2}) and maximum concentration (CmaxC_{max}) were calculated, providing insights into the drug's duration of action and efficacy .
  • Clinical Comparisons :
    • A randomized clinical trial compared medetomidine with xylazine in horses undergoing elective surgeries. The results indicated that medetomidine provided effective sedation while influencing the required concentration of isoflurane for anesthesia maintenance .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Sedation Induces a state of calmness and reduces anxiety in subjects .
Analgesia Provides effective pain relief during surgical procedures .
Muscle Relaxation Facilitates easier handling during medical interventions due to muscle relaxation.

Interaction Studies

This compound also plays a crucial role in interaction studies with other anesthetics and analgesics. Its stable isotopes allow for precise measurements of these interactions, which can lead to optimized anesthesia protocols. For instance, studies have indicated potential synergistic effects when combined with other central nervous system-active drugs, enhancing overall efficacy while minimizing adverse effects .

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity and isotopic purity of Medetomidine-<sup>13</sup>C,d3 Hydrochloride in experimental settings?

  • Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure and isotopic substitution patterns. Mass spectrometry (MS) is critical for verifying isotopic enrichment (e.g., <sup>13</sup>C and deuterium labeling) and purity. Elemental analysis can validate the hydrochloride salt form .

Q. What safety protocols are essential for handling Medetomidine-<sup>13</sup>C,d3 Hydrochloride in laboratory settings?

  • Methodological Answer: Follow Safety Data Sheet (SDS) guidelines for personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. Decontaminate surfaces with ethanol or specialized solvents, and dispose of waste via approved hazardous chemical protocols .

Q. What experimental models are suitable for studying the α2-adrenoceptor agonist activity of Medetomidine-<sup>13</sup>C,d3 Hydrochloride?

  • Methodological Answer: Use radioligand binding assays (e.g., with <sup>3</sup>H-labeled agonists) to quantify receptor affinity (Ki values). In vivo models, such as rodent sedation or analgesia studies, should incorporate dose-response curves and control for off-target effects using α2-adrenoceptor antagonists like atipamezole .

Advanced Research Questions

Q. How can researchers synthesize Medetomidine-<sup>13</sup>C,d3 Hydrochloride with high isotopic fidelity for pharmacokinetic studies?

  • Methodological Answer: Optimize synthetic routes using <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-methyl iodide) and deuterated solvents (e.g., D2O) to minimize isotopic dilution. Purify intermediates via column chromatography and validate isotopic incorporation using high-resolution MS .

Q. What analytical techniques resolve challenges in quantifying low-abundance metabolites of Medetomidine-<sup>13</sup>C,d3 Hydrochloride in complex biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity for metabolite detection. Isotope ratio mass spectrometry (IRMS) can distinguish endogenous compounds from labeled metabolites .

Q. How should researchers design experiments to differentiate α2A- vs. α2B-adrenoceptor subtype selectivity of Medetomidine-<sup>13</sup>C,d3 Hydrochloride?

  • Methodological Answer: Use transfected cell lines expressing individual receptor subtypes (e.g., CHO-K1 cells with human α2A or α2B receptors). Perform competitive binding assays with subtype-selective antagonists (e.g., BRL-44408 for α2A) and normalize data to receptor density .

Q. What strategies mitigate signal interference when tracing Medetomidine-<sup>13</sup>C,d3 Hydrochloride in metabolic pathways?

  • Methodological Answer: Combine stable isotope tracing with high-resolution MS to monitor <sup>13</sup>C-labeled intermediates. Use deuterium labeling to correct for matrix effects and employ stable isotope internal standards (SIL-IS) for quantification .

Q. How can contradictory data on Medetomidine-<sup>13</sup>C,d3 Hydrochloride’s peripheral vasoconstrictive effects be reconciled?

  • Methodological Answer: Replicate studies using standardized dosing protocols (e.g., intravenous vs. oral administration). Control for interspecies variability (e.g., rodent vs. canine models) and measure hemodynamic parameters with telemetry systems to reduce experimental noise .

Q. What methodologies validate synergistic interactions between Medetomidine-<sup>13</sup>C,d3 Hydrochloride and other sedatives in preclinical models?

  • Methodological Answer: Employ isobolographic analysis to quantify synergy. Test combinations in dose-escalation studies and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess additive vs. synergistic effects. Validate findings with receptor knockout models .

Q. How should researchers document isotopic labeling efficiency and batch-to-batch variability in Medetomidine-<sup>13</sup>C,d3 Hydrochloride studies?

  • Methodological Answer: Include batch-specific certificates of analysis (CoA) from suppliers, detailing isotopic enrichment (e.g., ≥99% <sup>13</sup>C, ≥98% deuterium). Report deviations in labeling efficiency and their impact on experimental outcomes in supplementary materials .

Properties

IUPAC Name

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-RWALGPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721477
Record name 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216630-06-6
Record name 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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